molecular formula C19H13ClF3NOS B14385698 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline CAS No. 88693-57-6

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline

Cat. No.: B14385698
CAS No.: 88693-57-6
M. Wt: 395.8 g/mol
InChI Key: PPKSYNLVMZZSAZ-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction where a phenoxy group is introduced to a chlorinated aromatic ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce different functional groups to the aromatic ring.

Scientific Research Applications

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used

Properties

CAS No.

88693-57-6

Molecular Formula

C19H13ClF3NOS

Molecular Weight

395.8 g/mol

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]-N-phenylsulfanylaniline

InChI

InChI=1S/C19H13ClF3NOS/c20-17-12-13(19(21,22)23)6-11-18(17)25-15-9-7-14(8-10-15)24-26-16-4-2-1-3-5-16/h1-12,24H

InChI Key

PPKSYNLVMZZSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SNC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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